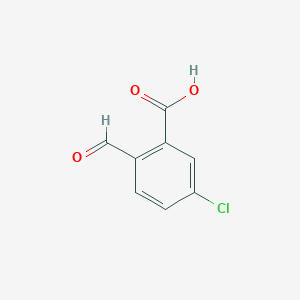

5-Chloro-2-formylbenzoic acid

Descripción

Contextualization within Benzoic Acid Derivatives

5-Chloro-2-formylbenzoic acid belongs to the large class of compounds known as benzoic acid derivatives. The parent molecule, benzoic acid, consists of a benzene (B151609) ring attached to a carboxyl functional group (-COOH). Derivatives of benzoic acid are formed by substituting one or more of the hydrogen atoms on the benzene ring with other atoms or functional groups.

In the case of this compound, the benzene ring is modified with two substituents: a chlorine atom at the C5 position and a formyl group (-CHO) at the C2 position, relative to the carboxylic acid group at C1. nih.gov This specific arrangement of functional groups on the benzoic acid framework dictates its chemical properties and reactivity. The presence of the carboxylic acid, aldehyde, and chloro groups on the same aromatic scaffold provides multiple reaction sites, allowing for a wide range of chemical transformations.

Table 1: Compound Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 4506-45-0 nih.gov |

| Molecular Formula | C₈H₅ClO₃ nih.gov |

| Molecular Weight | 184.58 g/mol sigmaaldrich.com |

| SMILES | C1=CC(=C(C=C1Cl)C(=O)O)C=O nih.gov |

| InChI Key | NQAMSLASTWZONN-UHFFFAOYSA-N nih.gov |

Significance of Chloro and Formyl Substituents on Aromatic Ring Systems

The chloro and formyl substituents on the aromatic ring of this compound are crucial to its chemical utility. Each group imparts specific electronic and steric effects that influence the molecule's reactivity and its utility in synthesis.

Formyl Substituent : The formyl group (an aldehyde) is a highly reactive functional group. It can readily undergo a variety of chemical reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in numerous carbon-carbon bond-forming reactions. In the context of this compound, the formyl group is a key handle for constructing heterocyclic rings through multicomponent reactions and cyclization processes. Its ability to form imines, which can then undergo further reactions, is a cornerstone of its application in synthesizing complex nitrogen-containing structures.

The interplay of these two groups—the electron-withdrawing nature of the chlorine and the versatile reactivity of the aldehyde—makes this compound a highly functionalized and valuable building block.

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Physical Form | Solid aksci.com |

| Melting Point | 138-141°C aksci.com |

| Density | 1.5 g/cm³ aksci.com |

| XLogP3 | 1.7 nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 3 nih.gov |

Overview of Academic Research Trajectories for the Compound

Academic and industrial research has primarily focused on utilizing this compound as a strategic starting material or intermediate in organic synthesis. vulcanchem.com Its research applications span several key areas:

Medicinal Chemistry : A significant amount of research has explored the use of this compound as a scaffold for the synthesis of new therapeutic agents. vulcanchem.com Derivatives have been investigated for their potential in treating cancer and inflammatory diseases. For example, it has been used to create compounds that inhibit specific anti-apoptotic proteins overexpressed in various cancers. The trifunctional nature of the molecule allows for the generation of diverse molecular libraries to screen for biological activity.

Organic Synthesis and Heterocyclic Chemistry : The compound is a well-established precursor for synthesizing complex heterocyclic structures, such as isoindolinones and isocumarins. Researchers have employed it in multicomponent reactions, where its formyl and carboxylic acid groups participate in sequential or one-pot transformations to build intricate molecular architectures efficiently.

Materials Science : There is emerging interest in using this compound and its derivatives in the field of materials science. vulcanchem.com Its rigid aromatic core and reactive functional groups make it a candidate for creating novel polymers, ligands for metal-organic frameworks (MOFs), and other functional materials.

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-2-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAMSLASTWZONN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428347 | |

| Record name | 5-chloro-2-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4506-45-0 | |

| Record name | 5-chloro-2-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-formylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 5 Chloro 2 Formylbenzoic Acid

Advanced Synthetic Routes to 5-Chloro-2-formylbenzoic Acid

The construction of this compound can be achieved through various advanced synthetic routes, each leveraging specific reactions to introduce the required functional groups. These methods include the introduction of the halogen and aldehyde moieties onto a pre-existing benzoic acid framework or building the molecule from more fundamental precursors.

While direct electrophilic chlorination is common for aromatic systems, nucleophilic substitution provides an alternative pathway, particularly through the use of diazonium salt intermediates. This method, known as the Sandmeyer reaction, is effective for introducing a chlorine atom at a specific position on the aromatic ring, guided by the location of a precursor amino group.

The general pathway involves:

Diazotization: An aromatic amine precursor, such as a 5-amino-2-formylbenzoic acid derivative, is treated with a source of nitrous acid (e.g., NaNO₂ in the presence of a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

Nucleophilic Substitution: The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) solution. nih.gov The diazonium group, being an excellent leaving group (N₂ gas), is displaced by the chloride nucleophile to yield the target chlorinated aromatic compound.

A patent describing the synthesis of the related compound 5-bromo-2-chloro-benzoic acid utilizes this two-step process of diazonium chlorination followed by hydrolysis from a 5-bromo-2-aminobenzoic acid derivative. google.com This highlights the industrial applicability of using amino-substituted benzoic acids as precursors for halogen introduction via nucleophilic substitution of a diazonium intermediate. google.com

The introduction of the formyl (-CHO) group is a key step in the synthesis. Several formylation techniques can be applied to a pre-existing 5-chlorobenzoic acid substrate.

Vilsmeier-Haack Reaction: This is a widely used method for formylating electron-rich aromatic rings. It employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). The reactive iminium intermediate attacks the aromatic ring to introduce the formyl group. For the synthesis of this compound, this reaction would be performed on a 4-chlorobenzoic acid derivative, where the carboxyl group directs the formylation to the ortho position.

Palladium-Catalyzed Formylation: Modern synthetic chemistry offers advanced palladium-catalyzed cross-coupling reactions to introduce the aldehyde functionality. These methods can be applied to aryl halides (e.g., a dichlorobenzoic acid derivative). organic-chemistry.org Different carbon monoxide (CO) surrogates or C1 sources can be used:

Reductive Carbonylation: Aryl iodides or bromides can be converted to aromatic aldehydes using carbon dioxide as the carbonyl source in the presence of a palladium catalyst and a reducing agent like phenylsilane. organic-chemistry.org

Formylation with Formic Acid: Formic acid (HCOOH) can serve as a convenient and environmentally friendly C1 source in the palladium-catalyzed reductive carbonylation of aryl halides. organic-chemistry.org

These advanced methods offer mild reaction conditions and broad functional group tolerance, making them suitable for complex multi-step syntheses. organic-chemistry.org

Table 1: Comparison of Formylation Methods

| Method | Reagents | Typical Substrate | Advantages |

|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich aromatics | Well-established, cost-effective |

| Pd-catalyzed Carbonylation (CO₂) | Pd catalyst, CO₂, silane | Aryl iodides/bromides | Uses CO₂ as C1 source, mild conditions |

| Pd-catalyzed Carbonylation (HCOOH) | Pd catalyst, HCOOH | Aryl halides | Environmentally friendly C1 source |

The regiochemistry of the final product is critically dependent on the order of the synthetic steps due to the directing effects of the substituents on the aromatic ring. lumenlearning.com The chloro group is an ortho-, para-director, while the carboxyl and formyl groups are meta-directors.

A logical and direct strategy involves the selective chlorination of 2-formylbenzoic acid.

Starting Material: 2-Formylbenzoic acid.

Reaction: Electrophilic Aromatic Substitution (Chlorination).

Analysis: In this molecule, both the formyl and carboxyl groups are deactivating and meta-directing. The position meta to both groups is the 5-position. Therefore, direct chlorination using agents like chlorine gas (Cl₂) or thionyl chloride (SOCl₂) is expected to introduce the chlorine atom at the desired C-5 position. This approach benefits from the reinforcing directing effects of the existing substituents, making it a highly efficient route.

This strategy underscores the importance of understanding substituent effects to design a synthesis that minimizes the formation of unwanted isomers. lumenlearning.com

Alternative synthetic strategies involve the modification of functional groups on a pre-assembled chlorinated aromatic core.

Hydrolysis of Precursors: A classic route to the parent 2-formylbenzoic acid involves the hydrolysis of 2-(halomethyl)phthalide intermediates. wikipedia.org For instance, the reaction of bromine with phthalide (B148349) produces 2-bromophthalide, which upon heating with water, hydrolyzes to form 2-formylbenzoic acid in high yield. wikipedia.org A similar pathway could be employed starting with a chlorinated phthalide derivative to generate the final product.

Oxidation of Precursors: The formyl and carboxyl groups can be generated through the selective oxidation of appropriate precursors, such as methyl or hydroxymethyl groups. A suitable precursor for this route would be 4-chloro-1,2-dimethylbenzene or 5-chloro-2-methylbenzyl alcohol. The synthesis would involve a multi-step oxidation process where the two different alkyl or alcohol groups are sequentially or simultaneously oxidized to the aldehyde and carboxylic acid, respectively.

Table 2: Oxidation Pathways from Precursors

| Precursor Compound | Functional Group to Oxidize | Oxidizing Agent(s) | Resulting Functional Group |

|---|---|---|---|

| 5-Chloro-2-methylbenzyl alcohol | -CH₂OH | PCC, DMP | -CHO (Formyl) |

| -CH₃ | KMnO₄, K₂Cr₂O₇ | -COOH (Carboxyl) | |

| 4-Chloro-1,2-dimethylbenzene | One -CH₃ group | Controlled oxidation | -CHO (Formyl) |

| Second -CH₃ group | Strong oxidation (e.g., KMnO₄) | -COOH (Carboxyl) |

PCC: Pyridinium chlorochromate; DMP: Dess-Martin periodinane

Precursor Chemistry and Intermediate Generation

The synthesis of this compound often begins with simpler, commercially available benzoic acid derivatives, which are then functionalized.

2-Formylbenzoic Acid: As discussed, this is a prime precursor for direct chlorination. wikipedia.org Its own synthesis from phthalide is a well-established process. wikipedia.org It serves as a convenient starting point as it already contains two of the three necessary functional groups in the correct ortho arrangement.

5-Chlorosalicylic Acid: This compound, also known as 5-chloro-2-hydroxybenzoic acid, can serve as a precursor. nih.govresearchgate.net The hydroxyl group can be converted into a formyl group through various methods, such as the Reimer-Tiemann reaction, although controlling regioselectivity and yield can be challenging. The synthesis of 5-chlorosalicylic acid itself can be achieved from 5-amino-2-hydroxybenzoic acid via a Sandmeyer reaction. nih.gov

Amino-Substituted Benzoic Acids: Compounds like 5-amino-2-chlorobenzoic acid or 2-amino-5-chlorobenzoic acid can be valuable intermediates. The amino group can be converted to a formyl group through reactions like the Sandmeyer formylation or by being transformed into other functional groups that can then be oxidized. More commonly, an amino group can be used to direct the introduction of the chloro group via diazotization, as seen in analogous syntheses. nih.govgoogle.com

The versatility of substituted benzoic acids, with their varied functional groups, allows for multiple strategic approaches to constructing the target molecule of this compound. preprints.org

Transformation of Halogenated Benzaldehydes

One conceptual pathway to this compound involves the selective oxidation of a corresponding disubstituted benzaldehyde (B42025). In broader studies on the transformation of halogenated aromatic aldehydes, anaerobic bacteria have been shown to metabolize these compounds. nih.gov These biological processes can result in the synthesis of the corresponding carboxylic acids as the main metabolites, alongside partial reduction of the aldehyde to a hydroxymethyl group. nih.gov For instance, the transformation of compounds like 5- or 6-chlorovanillin yields the chlorinated carboxylic acid. nih.gov This highlights that the aldehyde group on a halogenated benzene (B151609) ring can be oxidized to a carboxylic acid. While these are biological examples, they underscore the chemical feasibility of selectively oxidizing the aldehyde group in a precursor like 2,4-dichlorobenzaldehyde (B42875) or a related halogenated benzaldehyde to achieve the desired benzoic acid structure, provided the other functional groups are stable to the oxidation conditions.

Ortho-Lithiation Strategies for Benzoic Acids

Directed ortho-lithiation is a powerful strategy for the functionalization of aromatic rings, where a directing group guides a strong base to deprotonate the adjacent ortho-position, creating a nucleophilic site for reaction with an electrophile. The carboxylic acid group itself can act as a directing group for metallation. semanticscholar.orgrsc.orgresearchgate.net Studies have shown that unprotected benzoic acid can be converted to its ortho-lithiated species using reagents like sec-butyllithium (B1581126) (BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) in tetrahydrofuran (B95107) (THF) at low temperatures (-90 °C). rsc.orgresearchgate.net

This lithiated intermediate can then react with various electrophiles to introduce a substituent at the ortho position. rsc.orgresearchgate.net In the context of synthesizing this compound, this strategy could be applied to a starting material of 5-chlorobenzoic acid. The carboxylic acid group would direct lithiation to the C2 position, and subsequent quenching with a formylating agent (e.g., N,N-dimethylformamide, DMF) would introduce the required aldehyde group. The directing ability of the carboxylate group is of intermediate strength, and its effectiveness can be influenced by other substituents on the ring. rsc.orgresearchgate.net Ruthenium-phosphine catalysts have also been shown to enable high-yielding ortho-C─H arylations of benzoic acids, demonstrating the unique effectiveness of the carboxylate group as a director. nih.gov

| Parameter | Details |

| Strategy | Directed Ortho-Lithiation |

| Directing Group | Carboxylic Acid (unprotected) |

| Reagents | s-BuLi / TMEDA |

| Solvent | THF |

| Temperature | -90 °C to -78 °C |

| Application | Introduction of an electrophile at the position ortho to the carboxylic acid. |

Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve reaction efficiency, selectivity, and sustainability. The synthesis of complex molecules like this compound can benefit significantly from catalytic approaches, particularly for key steps like C-H activation, carboxylation, and oxidation.

Role of Catalysts in Reaction Efficiency and Selectivity

Catalysts play a critical role in enhancing the rate and selectivity of chemical reactions. In the context of synthesizing substituted benzaldehydes and benzoic acids, catalysts are crucial for achieving high yields of the desired product while minimizing side reactions. For example, in the selective oxidation of aromatic alcohols to aldehydes, single-atom cobalt catalysts supported on nitrogen-doped carbon (Co1/NC) have demonstrated excellent performance, achieving 95.2% benzyl (B1604629) alcohol conversion with nearly 99.9% selectivity to benzaldehyde. rsc.org This high selectivity is attributed to the unique electronic properties of the CoN4 active sites, which facilitate the activation of oxygen and the desorption of the aldehyde product, preventing over-oxidation to the carboxylic acid. rsc.org

| Reaction | Catalyst | Conversion | Selectivity | Key Finding |

| Benzyl Alcohol Oxidation | Co1/NC | 95.2% rsc.org | ~99.9% (to Benzaldehyde) rsc.org | Single-atom sites accelerate product desorption, preventing over-oxidation. rsc.org |

| Toluene (B28343) Oxidation | CuxZnyO Nanoparticles | ~65% mdpi.com | >99% (to Benzaldehyde) mdpi.com | Nanoparticle size is critical for catalytic activity. mdpi.com |

| Toluene Photo-oxidation | g-C3N4 Nanosheets | 84.4% rsc.org | ~100% (to Benzaldehyde) rsc.org | High surface area enhances charge carrier separation and generation of reactive oxygen species. rsc.org |

Metal-mediated Reactions in Benzoic Acid Synthesis

A powerful and modern approach to forming the benzoic acid moiety is the metal-catalyzed reductive carboxylation of organic halides with carbon dioxide (CO2). nih.govacs.org This method represents a significant alternative to traditional routes, utilizing CO2 as an inexpensive and readily available C1 source. acs.org Nickel-catalyzed systems are commonly employed for this transformation. nih.govacs.org The general mechanism involves the oxidative addition of an aryl halide to a low-valent metal center (e.g., Ni(0)) to form an organometallic Ni(II) complex. nih.gov This is followed by reduction to a Ni(I) species, which is capable of activating and inserting CO2 to form a nickel(I) carboxylate. nih.gov Subsequent reduction regenerates the active catalyst and releases the carboxylate product upon workup. nih.govacs.org

The efficiency of these reactions is often enhanced by additives, such as Lewis acids (e.g., Mn(II) or Zn(II) generated in situ from metal reductants) and halide sources. acs.org Cobalt catalysts have also been developed for the carboxylation of aryl chlorides under mild conditions, expanding the scope of this methodology. rsc.org This approach could be directly applied to synthesize this compound or its precursors by starting with a dihalogenated aromatic compound and selectively carboxylating one position.

| Catalyst System | Substrate Type | Carbon Source | Key Mechanistic Steps |

| Nickel/Phosphine (B1218219) Ligands nih.govacs.org | Aryl Halides nih.gov | CO2 nih.gov | Oxidative Addition, Reduction to Ni(I), CO2 Insertion, Reductive Elimination. nih.gov |

| Cobalt rsc.org | Aryl/Vinyl Chlorides rsc.org | CO2 rsc.org | Proceeds under mild conditions with broad substrate scope. rsc.org |

| Palladium acs.org | Aryl Bromides acs.org | CO2 acs.org | Bulky phosphine ligands are critical to minimize side reactions. acs.org |

Acid-catalyzed Cascade Cyclization Reactions

While not a direct synthesis of this compound, the compound itself is a valuable precursor for acid-catalyzed cascade cyclization reactions to build complex heterocyclic scaffolds. The ortho-positioning of the formyl and carboxylic acid groups allows for intramolecular or intermolecular reactions to form fused ring systems. For example, 2-formylbenzoic acid is a key substrate in Brønsted or Lewis acid-catalyzed cascade cyclizations with compounds like anthranilamides to produce isoindolobenzoxazinone derivatives. nih.gov

These reactions proceed through the initial formation of an imine between the aldehyde of the benzoic acid and the amine, followed by intramolecular cyclization involving the carboxylic acid group. nih.gov Similarly, 2-acylbenzoic acids can undergo acid/base-steered reactions with other reagents to form diverse products like isobenzofuranones. nih.gov The presence of the chloro substituent in this compound would influence the electronic properties of the reacting groups and potentially the outcome and rate of these cyclization reactions.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of aromatic aldehydes and carboxylic acids, significant strides have been made to develop more environmentally benign methods.

A key area of improvement is the replacement of hazardous oxidants. The industrial synthesis of benzoic acid derivatives has often relied on heavy metal oxidants like chromium(VI) and manganese(VII), which are environmentally harmful. misericordia.edu A greener alternative involves using atmospheric oxygen as the terminal oxidant in conjunction with an organic catalyst, such as N-heterocyclic carbenes, in a solvent-free reaction. misericordia.edu This approach successfully eliminates both heavy metal and solvent waste. misericordia.edu Furthermore, the use of CO2 as a C1 feedstock in the metal-mediated carboxylation of aryl halides is another example of applying green chemistry principles, as it utilizes a renewable and non-toxic reagent. nih.govacs.org The development of catalytic systems that operate in more environmentally friendly solvents, or under solvent-free conditions, and at lower temperatures further contributes to the design of sustainable synthetic routes for compounds like this compound. acs.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2 Formylbenzoic Acid

Reactivity of the Formyl Group

The formyl group (–CHO) is a primary site for a variety of chemical reactions, making it a key handle for synthetic modifications. vulcanchem.com

Nucleophilic Addition Reactions

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. libretexts.org This fundamental reactivity allows for the formation of a variety of addition products.

One common example is the addition of cyanide ions (CN⁻) to form a cyanohydrin. libretexts.org This reaction typically proceeds in a basic medium, where the cyanide nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated. libretexts.org While specific studies on 5-chloro-2-formylbenzoic acid are not abundant, the general mechanism is well-established for aldehydes. libretexts.org

Another important nucleophilic addition is the formation of isoindolin-1-one-3-phosphonates. In a one-pot, diastereoselective multicomponent reaction, 2-formylbenzoic acid reacts with amines and dimethyl phosphonate (B1237965) without the need for a solvent or catalyst at elevated temperatures (80°C) to yield these products. beilstein-journals.org This reaction proceeds through the formation of an imine intermediate, followed by the nucleophilic addition of the phosphite. beilstein-journals.org

Condensation Reactions with Amines and Hydrazides

The formyl group readily undergoes condensation reactions with primary amines and their derivatives, such as hydrazides, to form Schiff bases (imines) and hydrazones, respectively. scispace.com These reactions are fundamental in the synthesis of various heterocyclic compounds and other complex organic molecules.

For instance, this compound can react with amines to form an imine intermediate, which can then participate in further reactions. One such application is in copper-catalyzed multicomponent reactions to synthesize propargylisoindolinones. The reaction of 2-formylbenzoic acid with 2-aminobenzophenone (B122507) and ammonium (B1175870) acetate (B1210297) in acetic acid leads to the formation of 5-phenylisoindolo[2,1-a]quinazolin-11(6aH)-ones. thieme-connect.com The proposed mechanism involves the in-situ generation of an aldimine benzophenone (B1666685) intermediate. thieme-connect.com

Similarly, the condensation of 5-chloro-2-aminobenzoic acid with 4-nitrobenzaldehyde (B150856) in hot absolute ethanol (B145695) with a few drops of glacial acetic acid yields a Schiff base, 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid. ijmcmed.org The reaction mixture is typically refluxed for several hours. ijmcmed.org The formation of the characteristic azomethine group (-CH=N-) is a key feature of these reactions. ijmcmed.orgnih.gov

Hydrazides also react with the formyl group to produce hydrazones. The reaction of nicotinic and isonicotinic acid hydrazides with o-formylbenzoic acid in ethanol results in the corresponding hydrazones. researchgate.net These hydrazones can be further cyclized into 3-acetoxyisoindoline-1-ones upon heating in acetic anhydride (B1165640). researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions | Reference |

| This compound | Primary amines | Propargylisoindolinones | Copper catalysis | |

| 2-Formylbenzoic acid | 2-Aminobenzophenone, Ammonium acetate | 5-Phenylisoindolo[2,1-a]quinazolin-11(6aH)-ones | Acetic acid, heat | thieme-connect.com |

| 5-Chloro-2-aminobenzoic acid | 4-Nitrobenzaldehyde | Schiff base | Ethanol, glacial acetic acid, reflux | ijmcmed.org |

| o-Formylbenzoic acid | Nicotinic/Isonicotinic acid hydrazide | Hydrazones | Ethanol | researchgate.net |

Aldol (B89426) Condensation Pathways

The formyl group of this compound can participate in aldol condensation reactions, a fundamental carbon-carbon bond-forming reaction. smolecule.comlibretexts.org In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to give a conjugated enone. libretexts.org

While specific examples detailing the aldol condensation of this compound itself are not prevalent in the provided search results, the reactivity of the formyl group suggests its capability to act as the electrophilic partner in such reactions. smolecule.com A related process involves the combination of a Passerini three-component reaction with an aldol condensation for the synthesis of bicyclic isocoumarins from 2-formylbenzoic acid, isocyanides, and arylglyoxals. nih.gov This one-pot method allows for the formation of C–O and C–C bonds. nih.gov

Reactivity of the Carboxylic Acid Group

The carboxylic acid group (–COOH) is another key reactive site in this compound, enabling the formation of esters and amides.

Esterification Reactions

Esterification is a common transformation of the carboxylic acid group, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. smolecule.com However, direct esterification of 2-formylbenzoic acid can be challenging. Attempts to esterify 2-carboxybenzaldehyde (B143210) with a secondary alcohol using thionyl chloride at room temperature and under reflux conditions were unsuccessful. researchgate.net Milder activating agents like carbonyldiimidazole have been suggested as an alternative. researchgate.net Another approach involves the use of diazomethane (B1218177) or an alkyl halide in the presence of a base like sodium bicarbonate. researchgate.net

Amide Bond Formation

The carboxylic acid group can be converted to an amide through reaction with an amine, often requiring an activating agent to facilitate the coupling. This is a crucial reaction in the synthesis of many biologically active molecules. nih.gov

A general and efficient protocol for amide bond formation involves the use of coupling reagents. nih.gov For electron-deficient amines, a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt) has proven effective. nih.gov

In the context of multicomponent reactions, the carboxylic acid group of 2-formylbenzoic acid participates in the formation of 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-diones. thieme-connect.com This three-component reaction with isatoic anhydride and an amine proceeds via intramolecular cyclization involving the carboxylic acid and an amide intermediate. mdpi.com

| Reaction Type | Reagents | Product | Key Conditions | Reference |

| Amide Formation | Electron deficient amine, EDC, DMAP, HOBt | Amide | Acetonitrile | nih.gov |

| Multicomponent Reaction | Isatoic anhydride, amine | 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione | Acetic acid | thieme-connect.commdpi.com |

Reactivity of the Chlorine Atom

The chlorine atom at the 5-position of the benzoic acid ring is a key determinant of the molecule's chemical behavior. Its reactivity, particularly in nucleophilic aromatic substitution reactions, is a subject of significant interest.

Nucleophilic Aromatic Substitution

The chlorine atom on the aromatic ring of this compound can be displaced by nucleophiles. This type of reaction, known as nucleophilic aromatic substitution (SNA), is a fundamental process in organic synthesis. The success and rate of these reactions are heavily influenced by the nature of the nucleophile and the reaction conditions. For instance, the chlorine can be substituted by various functional groups, allowing for the synthesis of a diverse range of derivatives. smolecule.com The electron-withdrawing nature of the adjacent formyl and carboxyl groups facilitates this substitution by stabilizing the intermediate Meisenheimer complex.

Commonly, these substitutions are catalyzed by transition metals like copper or palladium, which can activate the C-Cl bond towards nucleophilic attack. The choice of catalyst and ligands is crucial for achieving high yields and selectivity.

Interplay of Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is governed by the combined electronic effects of the chloro, formyl, and carboxyl substituents. Both the formyl and carboxyl groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. However, they direct incoming electrophiles to the positions meta to themselves. The chlorine atom, also an electron-withdrawing group, further deactivates the ring but directs ortho and para.

This interplay of directing effects can be complex. For example, in electrophilic aromatic substitution reactions like nitration, the position of the incoming nitro group will be determined by the net effect of all three substituents. The electron-withdrawing nature of these groups also increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. libretexts.orglibretexts.org The relative acidities of isomers can also be affected by these electronic effects, with the 4-chloro-2-formyl isomer being more acidic than the 5-chloro-2-formyl isomer due to differences in resonance stabilization.

Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. This involves a combination of kinetic studies, identification of intermediates, and theoretical calculations.

Kinetic Studies of Derivatization and Transformation

Kinetic studies provide quantitative insights into the rates of reactions involving this compound. These studies can help to determine the order of a reaction, the rate-determining step, and the effect of reactant concentrations and temperature on the reaction rate. For example, in derivatization reactions for analytical purposes, such as those used in high-performance liquid chromatography (HPLC), understanding the kinetics is essential for developing robust and reproducible methods. researchgate.net

In the context of multicomponent reactions, kinetic studies can help to elucidate the sequence of events. For instance, in the Ugi reaction involving 2-formylbenzoic acids, anilines, and isonitriles, mechanistic studies have shown that the enantioselectivity can arise from the dynamic kinetic resolution of a primary adduct. researchgate.net

Identification of Reaction Intermediates

The identification of reaction intermediates is key to confirming proposed reaction mechanisms. In reactions of this compound, various intermediates can be formed. For example, in copper-catalyzed multicomponent reactions with amines and terminal alkynes, an imine intermediate is formed from the reaction of the formyl group with the amine. This is then followed by the addition of a copper acetylide and subsequent cyclization.

In some nucleophilic aromatic substitutions, a highly reactive and unstable benzyne (B1209423) intermediate can be formed through an elimination-addition mechanism. dalalinstitute.commasterorganicchemistry.com The presence of such intermediates can be inferred from the product distribution, as seen in labeling studies with isotopes. masterorganicchemistry.com Spectroscopic techniques such as NMR can also be employed to detect and characterize transient intermediates. researchgate.net

Theoretical Studies on Reaction Pathways

Theoretical and computational studies, often employing Density Functional Theory (DFT), provide valuable insights into the energetics and geometries of transition states and intermediates along a reaction pathway. acs.org These studies can be used to predict the feasibility of a proposed mechanism and to understand the origins of selectivity. For example, theoretical calculations can help to rationalize the regioselectivity observed in reactions such as the Benzyl-Claisen rearrangement, where computational chemistry can corroborate experimental findings regarding reaction conditions and solvent effects. uq.edu.au

For benzoic acid and its derivatives, theoretical studies have been used to calculate geometrical parameters and vibrational frequencies, which can be compared with experimental data to validate the computational models. researchgate.net These computational approaches can also be applied to study the interaction energies in dimers and the influence of substituents on the electronic structure of the molecule. researchgate.net

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the local chemical environments of atomic nuclei. For 5-Chloro-2-formylbenzoic acid, both ¹H and ¹³C NMR spectra offer detailed insights into the molecule's framework.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the formyl, carboxylic acid, and aromatic protons. The electron-withdrawing nature of the chloro, formyl, and carboxyl groups significantly influences the chemical shifts (δ) of the aromatic protons, causing them to appear in the downfield region of the spectrum.

The formyl proton (-CHO) is expected to resonate as a singlet at approximately δ 10.0 ppm. The proton of the carboxylic acid (-COOH) typically appears as a broad singlet in the δ 12.0-13.0 ppm range, although its visibility can depend on the solvent and concentration. The three protons on the aromatic ring will exhibit splitting patterns based on their coupling with neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet |

| Formyl (-CHO) | ~ 10.0 | Singlet |

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to each unique carbon atom in its asymmetric structure. The chemical shifts are heavily influenced by the attached functional groups.

The carbon atoms of the two carbonyl groups (aldehyde and carboxylic acid) are the most deshielded and appear furthest downfield. The carboxylic acid carbon is typically found in the 165-170 ppm range, while the aldehyde carbon resonates at a higher field, often above 190 ppm. The six aromatic carbons will have chemical shifts in the approximate range of 125-140 ppm, with the carbons directly bonded to the electron-withdrawing substituents (C-Cl, C-CHO, C-COOH) showing the largest shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | ~ 190 - 194 |

| Carboxylic Acid (C=O) | ~ 166 - 170 |

| Aromatic (C-Cl) | ~ 135 - 140 |

| Aromatic (C-COOH) | ~ 133 - 138 |

| Aromatic (C-CHO) | ~ 130 - 135 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a key analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation patterns upon ionization. The molecular formula for this compound is C₈H₅ClO₃, with a calculated molecular weight of approximately 184.57 g/mol .

ESI is a soft ionization technique that is particularly useful for polar molecules like this compound, as it typically generates intact molecular ions or pseudomolecular ions with minimal fragmentation. In positive ion mode, the protonated molecule [M+H]⁺ would be expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be prominent. The exact mass of the monoisotopic molecule is 183.9927 Da.

Under collision-induced dissociation (CID) conditions within the mass spectrometer, the molecular ion will fragment in predictable ways. Common neutral losses would include the loss of water (H₂O), carbon monoxide (CO) from the formyl group, and the carboxyl group (COOH) as a radical or carbon dioxide (CO₂).

Table 3: Predicted ESI-MS Fragments for this compound

| Ion | Predicted m/z (for ³⁵Cl isotope) | Description |

|---|---|---|

| [M+H]⁺ | 185.0 | Protonated Molecular Ion |

| [M-H]⁻ | 183.0 | Deprotonated Molecular Ion |

| [M-H₂O]⁺ | 167.0 | Loss of water |

| [M-CO]⁺ | 157.0 | Loss of carbon monoxide |

Ion mobility-mass spectrometry allows for the measurement of a molecule's collision cross section (CCS), which is a measure of its size and shape in the gas phase. This property provides an additional dimension of identification, complementing mass-to-charge ratio and retention time.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is dominated by absorptions from its carbonyl and hydroxyl groups.

Key expected absorption bands include a very broad stretch from the O-H group of the carboxylic acid, typically centered around 3000 cm⁻¹. Two distinct C=O stretching bands are expected for the carboxylic acid and aldehyde groups, both appearing in the region of 1680-1720 cm⁻¹. The presence of the aromatic ring will be indicated by C=C stretching vibrations between 1450-1600 cm⁻¹. Finally, a band corresponding to the C-Cl stretch should be visible in the lower frequency region of the spectrum, typically between 550 and 800 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Aldehyde/Carboxylic Acid | C=O stretch | 1680 - 1720 (strong) |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal XRD analysis would reveal critical structural parameters, including:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the covalent framework of the molecule.

Torsional Angles: Defining the spatial orientation of the formyl and carboxylic acid groups relative to the benzene (B151609) ring.

Crystal Packing and Intermolecular Interactions: Unveiling how individual molecules arrange themselves in the crystal lattice. This is often governed by hydrogen bonding, particularly the formation of carboxylic acid dimers, where two molecules are linked through hydrogen bonds between their carboxyl groups. researchgate.net The presence of the chlorine atom can also influence packing through halogen bonding interactions.

The resulting crystallographic data, including the space group and unit cell dimensions, provides an unambiguous confirmation of the compound's solid-state structure.

Hyphenated Techniques for Comprehensive Analysis

To analyze complex mixtures or to gain multidimensional data from a single sample, hyphenated analytical techniques are indispensable. ajrconline.orgchemijournal.comresearchgate.net These methods couple a separation technique with a detection technique, offering enhanced resolution and sensitivity. ajrconline.org

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds. chemijournal.comresearchgate.net For this compound, which may require derivatization to increase its volatility (e.g., by converting the carboxylic acid to a methyl ester), GC-MS can separate it from impurities and provide its mass spectrum. nih.gov The mass spectrum reveals the molecular ion peak, confirming the molecular weight, and a characteristic fragmentation pattern that aids in structural elucidation. researchgate.netnih.gov For instance, the loss of a formyl group or a chlorine atom would produce specific fragment ions. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly versatile for analyzing less volatile and thermally sensitive compounds without the need for derivatization. chemijournal.comnih.gov It combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. ajrconline.orgnih.gov This technique is particularly useful for confirming the purity of this compound and for identifying any non-volatile impurities or byproducts from its synthesis. rsc.orgacs.org The use of tandem mass spectrometry (LC-MS/MS) can provide even more detailed structural information through controlled fragmentation of the parent ion. nih.gov

Other Hyphenated Techniques:

Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique provides infrared spectra of compounds as they elute from the GC column, offering functional group information for each separated component. ajrconline.orgresearchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This powerful combination allows for the acquisition of NMR spectra of compounds separated by LC, providing detailed structural information on individual components within a mixture. chemijournal.comresearchgate.net

Computational Chemistry for Spectroscopic Predictions

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for predicting and interpreting spectroscopic data. mdpi.commdpi.comspectroscopyonline.com By modeling the electronic structure of this compound, it is possible to calculate various spectroscopic properties with a high degree of accuracy. mdpi.comspectroscopyonline.com

Predicting NMR Spectra: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. mdpi.comyoutube.com These theoretical predictions are instrumental in assigning the peaks observed in experimental NMR spectra, especially for complex molecules where spectral overlap can occur. mdpi.com By comparing the calculated spectra with experimental data, the proposed structure can be confidently confirmed. youtube.com The accuracy of these predictions depends on the chosen functional and basis set. mdpi.com

Predicting Vibrational Spectra: Theoretical calculations can also generate the infrared (IR) and Raman vibrational frequencies of the molecule. researchgate.netresearchgate.netmdpi.com The calculated vibrational modes can be assigned to the specific stretching and bending motions of the functional groups (e.g., C=O of the aldehyde and carboxylic acid, C-Cl). researchgate.net This aids in the interpretation of experimental IR and Raman spectra.

Insight into Electronic Properties: Beyond spectroscopy, DFT calculations provide insights into the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. bohrium.comrsc.org These parameters are crucial for understanding the molecule's reactivity and its potential applications in areas like materials science.

Table of Spectroscopic and Computational Data (Illustrative)

| Parameter | Technique/Method | Predicted/Observed Value | Reference |

| Molecular Weight | Mass Spectrometry | 184.57 g/mol | nih.gov |

| ¹H NMR (formyl proton) | ¹H NMR Spectroscopy | ~10 ppm | |

| ¹H NMR (carboxylic acid proton) | ¹H NMR Spectroscopy | ~12-13 ppm | |

| ¹³C NMR (carbonyl, aldehyde) | ¹³C NMR Spectroscopy | ~193 ppm | nih.gov |

| IR (C=O, carboxylic acid) | FT-IR Spectroscopy | ~1680-1720 cm⁻¹ | |

| IR (C=O, aldehyde) | FT-IR Spectroscopy | ~1700 cm⁻¹ | |

| IR (C-Cl) | FT-IR Spectroscopy | ~550-750 cm⁻¹ | |

| HOMO-LUMO Gap | DFT Calculation | Varies with method | bohrium.comrsc.org |

Applications in Organic Synthesis and Material Science Research

Building Block in Complex Molecule Synthesis

As a foundational component, 5-Chloro-2-formylbenzoic acid serves as a starting point for the synthesis of more complex molecules, leveraging the reactivity of its aldehyde and carboxylic acid moieties.

Precursor for Pharmaceuticals and Agrochemicals

This compound is a recognized intermediate in the development of pharmaceutical and agrochemical agents. Its structural framework is incorporated into various therapeutic candidates. Research has shown its utility in creating derivatives that target critical proteins involved in disease pathways.

Anticancer Agents: Derivatives of this compound have been investigated as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are often overexpressed in various cancers. Studies have focused on designing benzoic acid derivatives that can bind effectively to these proteins, aiming to develop dual inhibitors for cancer therapy.

VLA-4 Antagonists: The compound has been utilized in the optimization of Very Late Antigen-4 (VLA-4) antagonists. These are important for treating inflammatory conditions such as asthma. By modifying a diphenyl urea (B33335) moiety, potent inhibitors have been identified that show significant efficacy in preclinical models.

Synthesis of Biologically Active Molecules

Beyond its role as a precursor, the compound is directly involved in the synthesis of molecules with inherent biological activity. The combination of its functional groups allows for its integration into pharmacologically relevant scaffolds. For instance, the core structure is suitable for developing inhibitors of heat shock protein 90 (Hsp90), a target in cancer therapy. Novel carboxamides have been synthesized using similar chlorinated benzoic acid structures as a key component to interact with the target protein.

Derivatization and Functionalization

The chemical reactivity of the formyl and carboxyl groups allows for extensive derivatization and functionalization, leading to a wide array of new chemical entities with diverse applications.

Formation of Heterocyclic Compounds

The compound is an excellent precursor for synthesizing various heterocyclic systems due to the ortho positioning of the formyl and carboxyl groups, which facilitates intramolecular cyclization reactions.

Isoindolinones: The reaction of 2-formylbenzoic acids with amines is a common method to produce N-substituted isoindolinones. organic-chemistry.org This transformation typically involves a reductive C-N coupling followed by intramolecular amidation. organic-chemistry.org

Isocoumarins and Phthalazinones: Substituted 2-formylbenzoic acids can be used to generate isocoumarins (1H-2-benzopyran-1-ones) through reactions with components like primary aromatic amines and a cyanide source. wikipedia.org Furthermore, condensation with hydrazine (B178648) or its derivatives leads to the formation of phthalazinones, another important class of heterocyclic compounds. organic-chemistry.orgwikipedia.org

Table 1: Heterocyclic Systems Derived from 2-Formylbenzoic Acid Analogs

| Heterocyclic System | Reactants | General Method |

|---|---|---|

| Isoindolinones | 2-Formylbenzoic acid, Amines | Reductive C-N coupling and intramolecular amidation organic-chemistry.org |

| Isocoumarins | Substituted 2-formylbenzoic acid, Aromatic amines, Cyanide source | Three-component reaction wikipedia.org |

| Phthalazinones | 2-Formylbenzoic acid, Hydrazine/Phenylhydrazine | Condensation and cyclization organic-chemistry.org |

Synthesis of Imine and Hydrazone Derivatives

The aldehyde functional group readily undergoes condensation reactions with primary amines and hydrazides to form imines (Schiff bases) and hydrazones, respectively.

Imines: These are formed by the reaction of the formyl group with a primary amine. Imines are versatile intermediates themselves, though they can be susceptible to hydrolysis.

Hydrazones: The reaction with hydrazides produces hydrazone derivatives. researchgate.netresearchgate.net These are often more stable than the corresponding imines. These hydrazones can be valuable in their own right or serve as intermediates for further cyclizations, for example, into 3-acetoxyisoindoline-1-ones when treated with acetic anhydride (B1165640). researchgate.net The formation of acyl hydrazides and their subsequent conversion to other heterocycles like 1,3,4-oxadiazoles is also a documented synthetic pathway. nih.gov

Incorporation into Polymeric Structures

In material science, this compound and its derivatives are used in the synthesis of advanced polymers. A notable application is in the creation of polymer electrolyte membranes (PEMs) for fuel cells. It has been used as an intermediate in the synthesis of poly(phenylene ether)-based membranes. The resulting polymers have demonstrated high proton conductivity, a critical property for efficient proton exchange in high-temperature fuel cells. mdpi.com The development of such materials is crucial for advancing energy technologies.

Role in Catalyst Development and Optimization

This compound serves as a valuable precursor and ligand in the synthesis of catalysts, particularly for cross-coupling reactions and multicomponent reactions. Its utility in this field stems from its ability to coordinate with metal centers and to influence the steric and electronic environment of the catalytic site.

The compound is instrumental in multicomponent reactions for synthesizing complex heterocyclic structures, such as isoindolinone derivatives. In these reactions, the formyl group can readily form an imine with an amine, which is then followed by a cyclization step. The presence of the chlorine atom enhances the electrophilicity of the aromatic ring, which can influence the reactivity and regioselectivity of the catalytic process. For instance, copper-catalyzed multicomponent cyclization of this compound with amines and terminal alkynes has been employed to produce propargylisoindolinones.

While direct large-scale application in well-known reactions like the Suzuki-Miyaura coupling is still under exploration, the fundamental structure of this compound makes it a candidate for the development of specialized ligands. rsc.orggoogle.com The carboxylic acid and formyl groups can be chemically modified to create bidentate or polydentate ligands that can chelate to a metal catalyst. This chelation can enhance the stability and activity of the catalyst. The electronic properties of the catalyst can be fine-tuned by the chloro-substituent on the benzoic acid ring, which in turn can optimize the catalytic cycle for specific cross-coupling reactions.

Research into metal complexes derived from Schiff bases of similar hydroxyacetophenones has shown catalytic activity in oxidation and reduction reactions. orientjchem.org This suggests a potential pathway for the development of catalysts from this compound, where the formyl group is first reacted to form a Schiff base, which then acts as a ligand for a catalytically active metal.

| Catalyst Application Area | Role of this compound | Key Functional Groups Involved | Potential Catalytic Reactions |

|---|---|---|---|

| Multicomponent Reactions | Starting material for heterocycle synthesis | Formyl group, Carboxylic acid | Synthesis of isoindolinones |

| Cross-Coupling Reactions | Precursor for ligand synthesis | Carboxylic acid, Formyl group, Chloro-substituent | Suzuki-Miyaura, Heck, etc. |

| Oxidation/Reduction Catalysis | Precursor for Schiff base ligands | Formyl group | Oxidation of alcohols, reduction of nitro compounds |

Application in Material Science

The distinct chemical functionalities of this compound also position it as a promising component in the synthesis of advanced materials for optoelectronic and energy applications.

In the field of optoelectronics, there is a continuous search for new organic molecules that can be assembled into materials with desirable light-emitting and charge-transporting properties. This compound is a candidate for the synthesis of ligands used in luminescent metal-organic frameworks (MOFs) and components of organic light-emitting diodes (OLEDs).

MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.org The photophysical properties of MOFs are highly tunable and can be influenced by the nature of the organic linker. rsc.org The carboxylic acid group of this compound can coordinate with metal centers to form the framework structure, while the formyl group and the chlorinated ring can be further functionalized to modulate the electronic properties and, consequently, the luminescence of the material. researchgate.netresearchgate.net While specific MOFs based on this exact ligand are not yet widely reported, the principles of MOF design suggest its potential for creating materials with tailored optical band gaps, which is a characteristic of optical semiconductors. researchgate.net

In the context of OLEDs, phosphorescent heavy metal complexes are crucial for achieving high quantum efficiencies. beilstein-journals.orgsci-hub.sebeilstein-journals.org The ligands in these complexes play a critical role in the photophysical properties of the emitter. This compound could be modified to create ligands for such complexes, where the electronic effects of the chlorine atom and the conjugation within the molecule could be harnessed to tune the emission color and efficiency. beilstein-journals.org

| Optoelectronic Application | Potential Role of this compound | Key Structural Features | Resulting Material Property |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic Ligand | Carboxylic acid for metal coordination, Formyl group for functionalization | Tunable luminescence and optical band gap |

| Organic Light-Emitting Diodes (OLEDs) | Precursor for phosphorescent emitter ligands | Aromatic ring, Chloro-substituent | Modulated emission color and efficiency |

Polymeric electrolyte membranes (PEMs) are essential components of fuel cells, facilitating proton transport between the anode and cathode. orientjchem.org High-temperature PEMs, often based on polybenzimidazole (PBI), are of particular interest for improved fuel cell performance. researchgate.netsemanticscholar.org The properties of these membranes can be enhanced by the incorporation of functional groups that promote proton conductivity and improve mechanical and thermal stability.

Aromatic polymers, including sulfonated poly(ether ether ketone) (SPEEK) and sulfonated polyimides, are widely researched for PEM applications. researchgate.netresearchgate.netmdpi.com The synthesis of these polymers often involves the use of monomers containing sulfonic acid groups or the post-sulfonation of a pre-formed polymer. researchgate.netresearchgate.net The carboxylic acid group of this compound could potentially be a site for sulfonation or other functionalization to enhance the ion-exchange capacity of a polymer.

Furthermore, the formyl group offers a reactive handle for cross-linking polymer chains. researchgate.net Cross-linking is a known strategy to improve the mechanical stability and reduce the swelling of PEMs in the presence of water or methanol. researchgate.net this compound could be incorporated into a polymer backbone, and the formyl groups could then be used to create covalent bonds between polymer chains, leading to a more robust membrane.

Research on the functionalization of PBI and other polymers for PEMs has explored the use of various benzoic acid derivatives. For example, aminobenzoic acid has been used to functionalize carbon nanofibers that are then incorporated into PBI membranes to improve their properties. nih.govnih.govresearchgate.net This indicates a general interest in using functionalized benzoic acids in this field, and this compound, with its unique combination of functional groups, represents a potential candidate for future research in the development of advanced PEMs.

| Membrane Type | Potential Role of this compound | Key Functional Groups Involved | Potential Improvement in Membrane Properties |

|---|---|---|---|

| Sulfonated Aromatic Polymers | Functional monomer | Carboxylic acid (for sulfonation) | Increased ion-exchange capacity and proton conductivity |

| Polybenzimidazole (PBI) based membranes | Cross-linking agent or functional additive | Formyl group | Enhanced mechanical stability and reduced swelling |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used approach for calculating the structural and spectral properties of organic molecules. irjweb.com DFT calculations, often using functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with basis sets such as 6-311++G(d,p), are employed to predict a variety of molecular properties. nih.govorientjchem.org

Optimization of Molecular Geometries

A fundamental step in computational analysis is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. nih.govresearchgate.net This process provides crucial information on bond lengths, bond angles, and dihedral angles. For aromatic carboxylic acids like derivatives of benzoic acid, DFT calculations can accurately predict these parameters. researchgate.net For instance, studies on related molecules like 4-(carboxyamino)-benzoic acid have shown that the C-C bond lengths in the phenyl ring typically vary from 1.392 Å to 1.402 Å. researchgate.net The optimization process ensures that the calculated structure represents a true energy minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation. nih.gov

Illustrative Optimized Geometrical Parameters for a Related Benzoic Acid Derivative

| Parameter | Bond | Typical Calculated Value (Å) |

|---|---|---|

| Bond Length | C=O | 1.2354 |

| Bond Length | C-O | 1.3614 |

| Bond Length | C-C (ring) | 1.392 - 1.402 |

| Bond Length | C-N | 1.3898 |

Note: Data is illustrative for a related compound, 4-(carboxyamino)-benzoic acid, calculated at the DFT/B3LYP level. researchgate.net

Prediction of Electronic Properties (HOMO-LUMO Gaps, Chemical Potential)

The electronic properties of a molecule are key to understanding its reactivity and spectral behavior. DFT is used to calculate the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). vjst.vn The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. growingscience.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com A small gap suggests that a molecule is more reactive, has high polarizability, and low kinetic stability, while a large gap indicates high stability and low reactivity. growingscience.com

From the HOMO and LUMO energies, several global reactivity descriptors can be derived:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO. growingscience.comijarset.com

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO. growingscience.comijarset.com

Chemical Potential (μ): A measure of the escaping tendency of electrons from a stable system. It is calculated as μ = (EHOMO + ELUMO) / 2. irjweb.comgrowingscience.com A negative chemical potential indicates molecular stability. growingscience.com

Table of Electronic Properties and Global Reactivity Descriptors

| Parameter | Formula | Description |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

Formulas are based on Koopmans' theorem approximations. growingscience.comijarset.com

Analysis of Reactivity Descriptors (Electrophilicity, Nucleophilicity)

Building on the electronic properties, DFT allows for the calculation of further reactivity descriptors that characterize a molecule's behavior in chemical reactions.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. irjweb.comgrowingscience.com Hard molecules have a large energy gap, while soft molecules have a small gap. growingscience.com

Electrophilicity Index (ω): Represents the ability of a species to accept electrons. It is defined as ω = μ² / (2η). irjweb.comgrowingscience.com This index helps in quantifying the energy lowering of a system when it is saturated with electrons from the environment.

Nucleophilicity: Refers to the ability of a molecule to donate electrons to an electrophile. While various scales exist, it is conceptually related to the HOMO energy; a higher HOMO energy corresponds to a greater ability to donate electrons and thus higher nucleophilicity. ijarset.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative stabilities in various environments, such as in solution. nih.govnih.gov

For a molecule like 5-Chloro-2-formylbenzoic acid, MD simulations can be used to:

Analyze the rotational freedom around single bonds, particularly involving the carboxylic acid and formyl groups.

Investigate the formation and lifetime of intramolecular and intermolecular hydrogen bonds, for example, between the carboxylic acid group and solvent molecules. nih.gov

Understand how the molecule's conformation adapts to different solvents, which can influence its reactivity and properties. nih.gov

This computational technique is particularly useful for complex molecules where numerous conformations are possible, helping to identify the most populated and energetically favorable states under specific conditions. nih.govchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the structural or physicochemical properties of a set of compounds with their biological activity or other effects. medcraveonline.comjocpr.com QSAR models are mathematical equations that can predict the activity of new, unsynthesized molecules. medcraveonline.com

The process of developing a QSAR model involves several key steps:

Data Set Preparation: A collection of molecules with known activities (e.g., inhibitory concentration against an enzyme) is assembled. mdpi.com

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can represent various aspects of the molecule, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies, dipole moment) properties. medcraveonline.com

Model Building and Validation: Statistical or machine learning methods are used to build a mathematical relationship between the descriptors and the observed activity. mdpi.com The resulting model's predictive power is rigorously validated to ensure it is robust and can be generalized to new compounds. jocpr.com

In the context of this compound, QSAR could be applied if it were part of a series of related compounds tested for a specific biological activity. The model could help identify which molecular features (such as the chloro, formyl, or carboxyl groups) are most important for the observed activity, thereby guiding the design of more potent analogues. mdpi.com

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to calculate nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be predicted. researchgate.net These theoretical calculations are valuable for assigning signals in experimental NMR spectra.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These calculated frequencies correspond to the different vibrational modes (stretching, bending, etc.) within the molecule. By comparing the calculated spectrum with the experimental FT-IR and FT-Raman spectra, a detailed assignment of the observed vibrational bands can be achieved. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths. vjst.vn This allows for the prediction of the absorption wavelengths (λmax) in a UV-Vis spectrum, corresponding to electronic transitions, often from the HOMO to the LUMO or other molecular orbitals. researchgate.net

These predictive tools are essential for confirming the structure of newly synthesized compounds and for gaining a deeper understanding of their electronic and vibrational properties.

Medicinal Chemistry Research and Biological Applications

Precursor for Drug Development

The utility of 5-chloro-2-formylbenzoic acid as a precursor is prominently highlighted in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs primarily used in cancer therapy. acs.org PARP enzymes are crucial for DNA repair mechanisms in cells. researchgate.net In cancer cells, particularly those with existing DNA repair defects (like BRCA mutations), inhibiting PARP can lead to cell death, a concept known as synthetic lethality. researchgate.net

Structurally related compounds, such as 2-formylbenzoic acid and 2-fluoro-5-formylbenzoic acid, serve as key starting materials in the multi-step synthesis of approved PARP inhibitors like Olaparib and Rucaparib. acs.org The formyl and carboxylic acid groups of these precursors are essential for constructing the core heterocyclic systems of these drugs, such as the phthalazinone core of Olaparib. acs.org The synthetic routes often involve reactions like the Horner-Wadsworth-Emmons reaction to build the necessary molecular framework. acs.org

Scaffold for Biologically Active Compounds

A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds with diverse biological activities. This compound and its analogs serve as valuable scaffolds for creating complex heterocyclic structures. For instance, 2-formylbenzoic acids are used in condensation reactions with 2-aminobenzamides to synthesize dihydroisoindolo[2,1-a]quinazoline-dione derivatives, which are investigated for their biological properties.

The benzimidazole (B57391) carboxamide scaffold, which can be synthesized from precursors derived from substituted benzoic acids, is the foundation for a potent series of PARP-1 inhibitors. nih.gov The amide group of this scaffold mimics the nicotinamide (B372718) portion of NAD+, allowing it to bind effectively to the active site of the PARP-1 enzyme. nih.gov By using the core scaffold derived from this compound, chemists can systematically modify the peripheral parts of the molecule to enhance its potency and selectivity.

Lead Compound Modification and Derivatization

In drug discovery, a "lead compound" is a molecule that shows promising biological activity but may have suboptimal properties. danaher.com Lead optimization is the process of chemically modifying this lead compound to improve its efficacy, selectivity, and pharmacokinetic profile. danaher.comrsc.orgyoutube.com This process involves creating a series of derivatives (analogs) of the lead compound. youtube.com

Benzoic acid derivatives are frequently used as lead compounds for structural modifications aimed at discovering more potent inhibitors of various enzymes. researchgate.net The process involves synthesizing and testing new analogs to establish a structure-activity relationship (SAR), which helps in understanding how different chemical groups on the lead structure influence its biological activity. youtube.comresearchgate.net For example, a research effort might start with a simple benzoic acid derivative as a lead and systematically introduce different substituents to its structure to find a compound with nanomolar inhibitory concentrations against a specific therapeutic target. researchgate.net

Studies on Metal Complexes Derived from the Compound

The field of bioinorganic chemistry has seen a rise in the investigation of metal-based drugs as alternatives to traditional organic compounds, with platinum-based drugs like cisplatin (B142131) being a cornerstone of cancer chemotherapy. mdpi.comresearchgate.net Researchers are actively exploring complexes of other metals such as copper, zinc, manganese, and ruthenium to develop agents with improved efficacy and a broader spectrum of activity. mdpi.comresearchgate.netnih.gov Ligands derived from or related to this compound can be used to create these metal complexes, where the biological activity is often enhanced compared to the ligand alone.

Metal complexes are frequently investigated for their potential as anti-tumor agents. nih.gov Studies have shown that complexes of copper(II), zinc(II), and manganese(II) with Schiff base ligands derived from related chloro-substituted phenols exhibit significant cytotoxicity toward cancer cell lines. mdpi.com

One study synthesized Cu(II), Zn(II), and Mn(II) complexes from a ligand named 5-chloro-2-N-(2-quinolylmethylene)aminophenol. The resulting copper complex, in particular, demonstrated significantly greater cytotoxicity against lung cancer cells (A549) than the established drug cisplatin. mdpi.com The anti-tumor mechanisms of such complexes are often multifaceted, including the induction of apoptosis (programmed cell death), interaction with DNA, and causing cell cycle arrest. mdpi.com

| Compound | A549 (Lung) | HCT116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) |

|---|---|---|---|---|

| Cisplatin | 10.14 ± 1.08 | 8.14 ± 0.93 | 12.08 ± 1.13 | 9.15 ± 1.02 |

| Ligand (L) | >50 | >50 | >50 | >50 |

| Cu(II) Complex (C1) | 3.15 ± 0.42 | 2.18 ± 0.31 | 4.12 ± 0.53 | 3.46 ± 0.45 |

| Zn(II) Complex (C2) | 24.16 ± 2.15 | 18.15 ± 1.56 | 28.14 ± 2.42 | 21.18 ± 1.98 |

| Mn(II) Complex (C3) | 31.14 ± 2.89 | 25.43 ± 2.13 | 35.18 ± 3.15 | 28.49 ± 2.57 |

Data sourced from a study on metal complexes of a related Schiff base ligand. mdpi.com The ligand (L) is 5-chloro-2-N-(2-quinolylmethylene)aminophenol.

The proteasome is a protein complex that degrades unneeded or damaged proteins and is a validated target in cancer therapy. nih.gov Inhibition of its activity can lead to the death of tumor cells. nih.gov While several proteasome inhibitors have been developed, research into metal-based inhibitors is an active area. nih.gov

Studies have shown that certain metals and their complexes can inhibit proteasome activity. nih.gov For example, copper has been identified as a potential natural inhibitor of the proteasome, and various copper complexes have been shown to be effective proteasome inhibitors in cellular models. nih.gov However, specific studies focusing on proteasome inhibition by metal complexes derived directly from this compound are not extensively documented in the available literature. The anti-tumor activity of such complexes is more commonly attributed to other mechanisms like DNA interaction or the induction of apoptosis. mdpi.com

Enzyme Mechanism Studies

Derivatives of this compound are valuable tools for studying enzyme mechanisms and for designing potent and selective enzyme inhibitors. By creating a series of structurally related compounds and measuring their inhibitory activity, researchers can establish a structure-activity relationship (SAR). mdpi.comnih.gov This relationship provides insights into how the molecule interacts with the enzyme's active site and which chemical features are critical for binding and inhibition. nih.gov